molecular formula C18H15ClN4O3 B11459417 Methyl 4-{[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]amino}benzoate

Methyl 4-{[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]amino}benzoate

Cat. No.: B11459417
M. Wt: 370.8 g/mol
InChI Key: PRFSKPMKCVEQEW-UHFFFAOYSA-N
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Description

METHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE is a complex organic compound that features a triazine ring, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-chlorobenzylamine with a suitable triazine precursor under controlled conditions to form the triazine ring. This intermediate is then reacted with methyl 4-aminobenzoate to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

METHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is explored for its use in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The triazine ring and chlorophenyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(chlorocarbonyl)benzoate: This compound shares the benzoate ester and chlorophenyl group but lacks the triazine ring.

    Thiazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.

Uniqueness

METHYL 4-({6-[(4-CHLOROPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

methyl 4-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]benzoate

InChI

InChI=1S/C18H15ClN4O3/c1-26-17(25)12-4-8-14(9-5-12)20-18-21-16(24)15(22-23-18)10-11-2-6-13(19)7-3-11/h2-9H,10H2,1H3,(H2,20,21,23,24)

InChI Key

PRFSKPMKCVEQEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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